

# Spectroscopic Profile of Vindoline: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **vindoline**, a critical precursor in the synthesis of anticancer agents like vinblastine and vincristine. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

#### **Data Presentation**

The quantitative spectroscopic data for **vindoline** is summarized in the tables below for ease of reference and comparison.

# Table 1: <sup>1</sup>H NMR Spectroscopic Data for Vindoline (CDCl<sub>3</sub>)



Proton	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H-9	6.89	d	8.2
H-10	6.29	dd	8.5, 2.3
H-12	6.07	d	2.2
H-14	5.85	ddd	10.2, 4.9, 1.7
11-OCH₃	3.79	S	-
22-OCH₃	3.78	S	-
H-18	0.49	t	7.4

Note: Data compiled from multiple sources. Complete assignment for all protons may vary slightly based on experimental

conditions.[1]

Table 2: 13C NMR Spectroscopic Data for Vindoline

Carbon	Chemical Shift (δ) ppm
C-2'	24.9
C-1' (Acyl)	162.5

Note: A complete, tabulated list of <sup>13</sup>C chemical shifts for vindoline is not consistently available in the cited literature. The provided data points are from a study on a vindoline derivative.[2]

## Table 3: Infrared (IR) Spectroscopy Data for Vindoline



Wavenumber (cm⁻¹)	Functional Group	Vibrational Mode
1736.81	C=O (Ester)	Stretching
1204.88	C-N	Stretching

Note: These are the major reported peaks. A full spectrum would contain additional signals corresponding to other functional groups in the molecule.[3][4]

Table 4: Mass Spectrometry (MS) Data for Vindoline

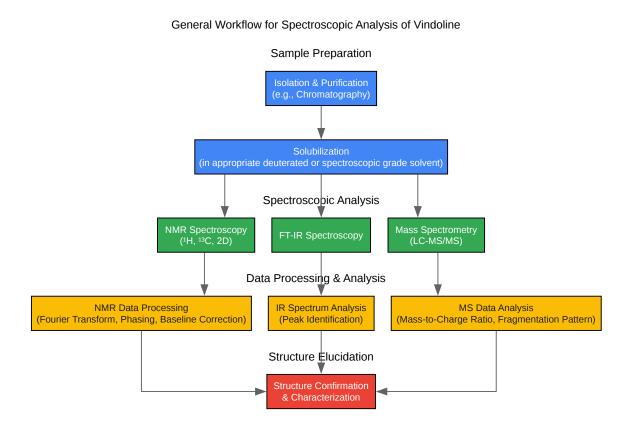
m/z	lon
457.29	[M+H]+
439.27	[M-H <sub>2</sub> O+H] <sup>+</sup>
397.26	[M-CH₃COO+H]+
188.13	Fragment
162	Fragment

Note: Fragmentation data obtained via Electrospray Ionization (ESI-MS/MS).[5]

## **Experimental Workflow**

The general workflow for the spectroscopic analysis of **vindoline**, from sample preparation to data analysis, is illustrated below.





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Caption: Workflow for Vindoline Spectroscopic Analysis.

## **Experimental Protocols**

Detailed methodologies for the key spectroscopic analyses are provided below. These protocols are synthesized from published literature on **vindoline** and general practices for natural product analysis.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**



- Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is typically used for the analysis of complex molecules like vindoline.
- Sample Preparation:
  - A few milligrams of purified vindoline are dissolved in a deuterated solvent, most commonly chloroform-d (CDCl₃).
  - The solution is transferred to a 5 mm NMR tube.
  - $\circ$  Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing ( $\delta$  0.00 ppm).
- ¹H NMR Acquisition:
  - Pulse Program: Standard single-pulse sequence.
  - Temperature: Typically maintained at room temperature (e.g., 25 °C).
  - Data Acquisition: A sufficient number of scans are acquired to achieve a good signal-tonoise ratio.
- <sup>13</sup>C NMR Acquisition:
  - Pulse Program: A proton-decoupled pulse sequence is used to simplify the spectrum.
  - Data Acquisition: Due to the low natural abundance of <sup>13</sup>C, a larger number of scans and a longer acquisition time are required compared to <sup>1</sup>H NMR.
- 2D NMR Experiments: To aid in the complete assignment of proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often performed.

#### Fourier-Transform Infrared (FT-IR) Spectroscopy

 Instrumentation: An FT-IR spectrometer, such as a Perkin Elmer FT-IR Two ULTRA spectrophotometer, is used.[3]



#### · Sample Preparation:

- The purified vindoline sample can be prepared as a KBr (potassium bromide) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.
- Alternatively, the sample can be dissolved in a suitable solvent like dichloromethane, and the spectrum of the solution is recorded.[3]
- Data Acquisition:
  - Spectral Range: The spectrum is typically recorded in the mid-infrared range, from 4000 to 400 cm<sup>-1</sup>.[3]
  - Resolution: A resolution of 4 cm<sup>-1</sup> is common.
  - Analysis: The resulting spectrum is analyzed for absorption bands corresponding to the various functional groups present in the vindoline molecule.

#### **Mass Spectrometry (MS)**

- Instrumentation: A common setup for vindoline analysis is a Liquid Chromatography-Mass Spectrometry (LC-MS) system, for instance, an Acquity HPLC-MS/MS (Waters) system equipped with a Xevo triple quadrupole mass spectrometer and an Electrospray Ionization (ESI) source.[3]
- Chromatographic Separation (LC):
  - Column: A C18 column is typically used for separation.[6]
  - Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 3mM ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is common.[6]
  - Flow Rate: A flow rate of around 0.3-1.0 mL/min is generally applied.[3][6]
  - Column Temperature: Maintained at a constant temperature, for example, 30 °C.[3]
- Mass Spectrometry (MS) and MS/MS:



- Ionization Mode: Positive ion mode ESI is typically used for alkaloids like vindoline.
- Data Acquisition: The mass spectrometer is set to scan a specific m/z range to detect the protonated molecular ion [M+H]+.
- Fragmentation (MS/MS): For structural confirmation, the parent ion (e.g., m/z 457) is selected and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern. This pattern provides valuable information about the structure of the molecule.

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